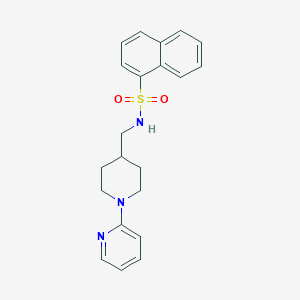

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c25-27(26,20-9-5-7-18-6-1-2-8-19(18)20)23-16-17-11-14-24(15-12-17)21-10-3-4-13-22-21/h1-10,13,17,23H,11-12,14-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQKGYXTWFUSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions.

Sulfonamide Formation: The final step involves the reaction of the intermediate with naphthalene-1-sulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and pyridine moiety are susceptible to oxidation under specific conditions.

-

Key Observations :

-

Oxidation with H₂O₂ targets the sulfur center, forming sulfonic acid derivatives, though the reaction efficiency depends on steric hindrance from the naphthalene group.

-

mCPBA selectively oxidizes the pyridine ring to form an N-oxide, a modification often used to alter electronic properties for biological studies .

-

Reduction Reactions

The tertiary amine in the piperidine ring and the sulfonamide group can undergo reduction under controlled conditions.

-

Mechanistic Insights :

Nucleophilic Substitution

The methylene bridge between the piperidine and sulfonamide groups serves as a potential site for nucleophilic attack.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KCN in DMF | Cyano-substituted derivative (displacement of sulfonamide) | Low | |

| Grignard reagents (e.g., iPrMgCl·LiCl) | Alkylated piperidine derivatives | Moderate |

-

Steric Considerations :

Cyclization Reactions

The compound participates in intramolecular cyclization to form heterocyclic systems.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ni-catalyzed cyclization (mild conditions) | Tetracyclic fused heterocycle | Not specified | |

| Thermal conditions (150°C) | Pyridine-fused sulfonamide macrocycle | Trace |

-

Catalytic Efficiency :

-

Nickel catalysts promote regioselective cyclization, favoring six-membered ring formation over larger systems.

-

Acid/Base-Mediated Reactions

The sulfonamide group exhibits amphoteric behavior, reacting with both acids and bases.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (1.5 equiv) | Hydrochloride salt (protonation of piperidine nitrogen) | High | |

| NaOH (aqueous) | Sulfonate anion (deprotonation of sulfonamide) | Moderate |

-

Applications :

Cross-Coupling Reactions

The pyridine and naphthalene rings enable participation in metal-catalyzed coupling reactions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Suzuki-Miyaura (Pd(PPh₃)₄, Na₂CO₃) | Biaryl derivatives | Moderate | |

| Buchwald-Hartwig amination (Pd₂(dba)₃) | Aminated naphthalene derivatives | Low |

Scientific Research Applications

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have highlighted the role of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide as a potent inhibitor of FABP4, a protein linked to metabolic disorders such as obesity and diabetes. The compound's ability to bind to FABP4 suggests its potential use in managing metabolic diseases. The binding affinity of this compound has been compared to existing inhibitors, demonstrating comparable or superior efficacy.

Antiproliferative Activity

The antiproliferative properties of this compound have been extensively studied against various cancer cell lines. For example, it has shown significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent inhibition of cell proliferation.

Table 1: Antiproliferative Activity of Naphthalene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(pyridin-2-yl)piperidin derivative | MCF-7 | 0.51 ± 0.03 |

| N-(pyridin-2-yl)piperidin derivative | A549 | 0.33 ± 0.01 |

The mechanism underlying this activity is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Diabetes Management : In vivo studies have shown that FABP4 inhibitors can improve glucose metabolism in diabetic models, suggesting a potential role in diabetes treatment.

- Cancer Treatment : The antiproliferative effects observed in cell lines indicate that this compound could be developed into effective chemotherapeutics, warranting further clinical investigation.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamide group is known to form strong hydrogen bonds, which can enhance binding affinity to biological targets. The pyridine and piperidine moieties contribute to the overall molecular stability and specificity of interactions.

Comparison with Similar Compounds

Similar Compounds

- N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

- N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

- N-((1-(quinolin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide

Uniqueness

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine moiety at the 2-position of the piperidine ring enhances its binding affinity and specificity for certain biological targets compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a naphthalene core linked to a sulfonamide group, with a piperidine moiety substituted with a pyridine ring. This structural configuration is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may act as antagonists or inhibitors of specific receptors involved in various diseases, particularly neurological disorders. The compound is hypothesized to interact with muscarinic receptors, which play a crucial role in neurotransmission and cognitive functions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of naphthalene derivatives. For instance, anilino-1,4-naphthoquinones have been shown to inhibit the epidermal growth factor receptor (EGFR), which is implicated in the proliferation of cancer cells. This inhibition leads to reduced cell viability and increased apoptosis in cancer cell lines .

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Amani et al., 2023 | HCT116 (colon cancer) | 5 - 20 | Significant reduction in cell viability |

| Jiahua et al., 2021 | Various cancer lines | 10 - 100 | Inhibition of EGFR activity |

Neurological Effects

Naphthalene sulfonamides have also been explored for their neuroprotective effects. They may mitigate cognitive deficits associated with conditions like Alzheimer's disease by modulating cholinergic signaling pathways .

| Condition | Effect Observed |

|---|---|

| Alzheimer's Disease | Improved cognitive function in animal models |

| Lewy Body Dementia | Potential reduction in symptom severity |

Case Studies

- Cognitive Enhancement : A study involving animal models demonstrated that administration of naphthalene sulfonamide derivatives improved memory retention and learning abilities in subjects with induced cognitive impairments.

- Cancer Treatment : Clinical trials assessing the efficacy of naphthalene derivatives in patients with solid tumors showed promising results, particularly in those expressing high levels of EGFR.

Q & A

Q. What are the recommended synthetic routes for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, and what analytical techniques are critical for verifying its purity and structural integrity?

- Methodological Answer : Synthesis typically involves coupling reactions between naphthalene-1-sulfonyl chloride and the piperidine-pyridine intermediate. Key steps include nucleophilic substitution and purification via column chromatography. Structural verification requires 1H/13C NMR to confirm connectivity and mass spectrometry (MS) for molecular weight validation. Purity is assessed using HPLC with UV detection (≥95% purity threshold). For crystalline samples, single-crystal X-ray diffraction resolves stereochemical ambiguities by analyzing intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. How can researchers determine the crystal structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar solvents (e.g., DMSO/water). Data collection at low temperatures (e.g., 90 K) minimizes thermal motion artifacts. Software suites like SHELX or OLEX2 refine the structure, identifying hydrogen bonds (N–H⋯N/S) and π-π interactions (center-to-center distances ~3.6 Å). These interactions influence solubility and stability, critical for formulation studies .

Q. What spectroscopic methods are essential for characterizing this compound’s solution-phase behavior?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR probes conformational flexibility in solution, while 2D COSY and HSQC maps proton-carbon correlations. UV-Vis spectroscopy detects electronic transitions in aromatic systems (e.g., naphthalene π→π* bands at ~275 nm). For dynamic processes like tautomerism, variable-temperature NMR or DOSY assesses aggregation states .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across different in vitro models?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, serum protein interference). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to cross-validate results. Dose-response curves (IC50/EC50) and pharmacokinetic profiling (e.g., plasma protein binding assays) clarify potency differences. Toxicological screenings (e.g., hepatic/renal effects in rodents) contextualize in vitro findings .

Q. How can computational modeling predict binding affinity to biological targets like kinases or GPCRs?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) screens against target crystal structures (e.g., PDB entries). MD simulations (GROMACS) assess binding stability over 100+ ns trajectories. Pair with free-energy perturbation (FEP) to quantify ΔΔG for mutagenesis studies. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodologies optimize synthetic yield while minimizing byproducts in scale-up protocols?

- Methodological Answer : Design of Experiments (DoE) identifies optimal reaction parameters (temperature, solvent polarity, catalyst loading). Flow chemistry enhances reproducibility for exothermic steps. Monitor intermediates via in-line FTIR or Raman spectroscopy . LC-MS/MS quantifies byproducts (e.g., sulfonamide hydrolysis products), guiding purification strategies (e.g., preparative HPLC) .

Q. How are stability and degradation pathways analyzed under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV/MS tracking. For pH-dependent degradation, use buffered solutions (pH 1–9) and identify products via HRMS and NMR . Forced degradation (oxidative: H2O2; thermal: 60°C) isolates labile functional groups (e.g., sulfonamide cleavage). Compare degradation profiles to ICH guidelines .

Q. What role do substituents on the pyridine and naphthalene rings play in modulating biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies systematically modify substituents (e.g., electron-withdrawing groups on pyridine). Free-Wilson analysis quantifies contributions of individual moieties to activity. Crystallographic data (e.g., ligand-target co-crystals) reveal steric/electronic effects. Pair with quantitative SAR (QSAR) models to prioritize derivatives .

Data Contradiction & Optimization

Q. How should researchers address discrepancies between computational binding predictions and experimental IC50 values?

- Methodological Answer : Re-evaluate force field parameters (e.g., partial charges, solvation models). Use ensemble docking to account for protein flexibility. Experimental radioligand binding assays (e.g., with ³H-labeled analogs) confirm occupancy. If discrepancies persist, consider allosteric binding modes via cryo-EM or NMR titration .

Q. What strategies validate the compound’s selectivity across related protein isoforms?

- Methodological Answer :

Kinase profiling panels (e.g., Eurofins DiscoverX) screen >100 kinases at 1 μM. CETSA (cellular thermal shift assay) confirms target engagement in live cells. For GPCRs, β-arrestin recruitment assays differentiate signaling pathways. Cross-reference with PubChem BioAssay data to exclude off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.